1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole CAS number 38460-08-1
1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole CAS number 38460-08-1
An In-depth Technical Guide to 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole (CAS: 38460-08-1)
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini Senior Application Scientist
Introduction
1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole is a substituted pyrazole derivative that serves as a versatile intermediate in organic synthesis. Its structure incorporates a stable, aromatic pyrazole core, functionalized with two methyl groups at positions 3 and 5, and a reactive 2-chloroethyl group at the N1 position. This chloroethyl moiety is the key to its synthetic utility, acting as a latent electrophile for a variety of nucleophilic substitution reactions and as a precursor to vinyl pyrazoles via elimination. This guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and handling, grounded in established chemical principles and literature precedents.
Physicochemical and Structural Properties
The fundamental properties of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole are summarized below. These characteristics are essential for planning reactions, purification procedures, and for safe handling and storage.
| Property | Value | Source(s) |
| CAS Number | 38460-08-1 | [1][2] |
| Molecular Formula | C₇H₁₁ClN₂ | [1] |
| Molecular Weight | 158.63 g/mol | [1] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 133-134 °C | [3] |
| Density | 1.07 g/mL | [3] |
| SMILES | CC1=NN(CCCl)C(=C1)C | [1] |
| InChI Key | ZJGHDGBFXNKMPW-UHFFFAOYSA-N | [2] |
| Solubility | Soluble in ethanol, methanol, dichloromethane | [3] |
| Storage | Sealed in dry, 2-8℃ | [1] |
Synthesis Pathway and Methodologies
The most direct and common synthesis of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole involves the N-alkylation of its parent heterocycle, 3,5-dimethylpyrazole. This two-step process begins with the synthesis of the pyrazole core itself.
Step 1: Synthesis of 3,5-Dimethylpyrazole
The precursor, 3,5-dimethylpyrazole, is readily prepared via the Knorr pyrazole synthesis, a classic condensation reaction between a β-diketone (acetylacetone) and a hydrazine derivative.[4]
Caption: Synthesis of 3,5-dimethylpyrazole via condensation.
Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole [4][5]
-
In a round-bottomed flask equipped with a stirrer and dropping funnel, dissolve hydrazine sulfate (0.50 mol) in 400 mL of 10% aqueous sodium hydroxide.
-
Cool the mixture in an ice bath to approximately 15°C.
-
Add acetylacetone (0.50 mol) dropwise with vigorous stirring, ensuring the temperature is maintained at or below 15°C. The addition typically takes 30-45 minutes.
-
After the addition is complete, continue stirring the mixture at 15°C for an additional hour.
-
Dilute the reaction mixture with water to dissolve any precipitated salts and transfer to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic extracts, wash with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate or magnesium sulfate.
-
Remove the ether by rotary evaporation to yield crystalline 3,5-dimethylpyrazole. The product can be further purified by recrystallization from petroleum ether.
Step 2: N-Alkylation to 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole
The second step is the critical N-alkylation of the pyrazole ring. Due to the two nitrogen atoms, direct alkylation can lead to a mixture of isomers. However, the N-alkylation of 3,5-dimethylpyrazole is generally regioselective. The use of a phase-transfer catalyst (PTC) is highly effective for this transformation, facilitating the reaction between the aqueous base/pyrazole salt and the organic alkylating agent.[6]
Caption: N-Alkylation of 3,5-dimethylpyrazole.
Experimental Protocol: N-Alkylation [6] Causality: This protocol utilizes phase-transfer catalysis. The tetrabutylammonium chloride (TBAC) transports the pyrazolate anion, formed by the reaction of 3,5-dimethylpyrazole with NaOH, from the aqueous phase into the organic phase (1,2-dichloroethane), where it can react with the alkylating agent. This overcomes the immiscibility of the reactants, enabling the reaction to proceed efficiently at a moderate temperature.
-
To a stirred solution of 3,5-dimethylpyrazole (1.0 eq) in 1,2-dichloroethane (DCE), add a 50% aqueous solution of sodium hydroxide.
-
Add a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium chloride (TBAC) (approx. 5 mol%).
-
Heat the biphasic mixture to 40-50°C and stir vigorously for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, a yellow oil, can be purified by vacuum distillation or column chromatography on silica gel to afford pure 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole.
Chemical Reactivity and Synthetic Utility
The synthetic value of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole stems from the reactivity of the chloroethyl side chain. This group can undergo both substitution and elimination reactions, making the molecule a valuable building block for more complex structures.
Caption: Key reactivity pathways of the title compound.
Nucleophilic Substitution
The primary carbon bearing the chlorine atom is susceptible to attack by a wide range of nucleophiles (SN2 reaction). This allows for the introduction of various functional groups, significantly expanding the molecular diversity accessible from this intermediate. A notable example is the synthesis of organoselenium compounds, which have applications in materials science and medicinal chemistry.[6]
Example Protocol: Synthesis of a Symmetrical Diselenide [6]
-
In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend selenium powder (2.6 mmol) in ethanol.
-
Add sodium borohydride (3.0 mmol) portion-wise with stirring. The formation of a colorless solution indicates the generation of sodium hydrogen selenide (NaHSe), the active nucleophile.
-
To this solution, add 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole (0.9 mmol) dropwise via syringe.
-
Allow the reaction to stir at room temperature for 2 hours.
-
The resulting diselenide product can be isolated by standard workup procedures, often involving filtration and recrystallization.
Dehydrochlorination to form Vinylpyrazole
In the presence of a strong base, 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole readily undergoes an E2 elimination reaction to yield 3,5-dimethyl-1-vinylpyrazole.[7] This transformation is significant as vinylpyrazoles are important monomers for the synthesis of specialty polymers and serve as versatile intermediates in their own right.[7]
Conceptual Protocol: Dehydrochlorination
-
Dissolve 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole in a suitable solvent such as THF or ethanol.
-
Add a strong base, such as potassium tert-butoxide or sodium hydroxide. The reaction can also be performed under phase-transfer conditions.[7]
-
The reaction is often heated to facilitate the elimination.
-
Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.
-
Upon completion, the reaction is worked up by quenching with water, extracting with an organic solvent, and purifying the resulting 3,5-dimethyl-1-vinylpyrazole, typically by distillation.
Spectroscopic Characterization Insights
While a specific spectrum for the title compound is not provided in the search results, its expected NMR signals can be reliably predicted based on its structure and data from closely related analogues.[6]
-
¹H NMR:
-
-CH₂-Cl: A triplet is expected around 3.8-4.2 ppm.
-
-N-CH₂-: A triplet is expected around 4.2-4.5 ppm.
-
Pyrazole C4-H: A sharp singlet should appear around 5.8-6.0 ppm.
-
Methyl Groups (C3-CH₃, C5-CH₃): Two distinct singlets for the two methyl groups are expected in the upfield region, typically between 2.2-2.8 ppm.
-
-
¹³C NMR:
-
Pyrazole C3 & C5: Resonances for the methyl-substituted carbons would appear around 140-150 ppm.
-
Pyrazole C4: The C-H carbon of the pyrazole ring would appear around 105-110 ppm.
-
-N-CH₂-: The methylene carbon attached to the nitrogen is expected around 50-55 ppm.
-
-CH₂-Cl: The carbon bearing the chlorine atom would be found further upfield, around 40-45 ppm.
-
Methyl Carbons: The two methyl carbons would have signals in the 10-15 ppm range.
-
Safety and Handling
1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole is classified as an irritant and should be handled with appropriate care.[3]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
-
Handling Precautions: Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention if irritation persists.[3]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]
Conclusion and Future Outlook
1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole (CAS 38460-08-1) is a strategically important synthetic intermediate. Its straightforward synthesis from inexpensive starting materials and the dual reactivity of its chloroethyl group make it a valuable tool for medicinal chemists and materials scientists. The ability to readily perform nucleophilic substitutions or eliminate to a vinyl group provides access to a vast chemical space, including novel pharmaceutical scaffolds, functional polymers, and organochalcogen compounds.[6][7] As research into pyrazole-containing molecules continues to expand, the utility of this versatile building block is poised to grow in significance.
References
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ChemBK. 1-(2-Chloro-ethyl)-3,5-dimethyl-1H-pyrazole. Available from: [Link]
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Bhasin, K. K., et al. (2017). SYNTHESIS AND CHARACTERIZATION OF SOME SYMMETRICAL SUBSTITUTED 1-(2-CHLOROETHYL)PYRAZOLE-BASED CHALCOGENIDES. Indian Journal of Heterocyclic Chemistry, 27(1), 1-7. Available from: [Link]
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Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 16(7), 5912-5948. Available from: [Link]
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PubChem. 1-(2-Chloroethyl)-1H-pyrazole. National Center for Biotechnology Information. Available from: [Link]
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Wikipedia. 3,5-Dimethylpyrazole. Available from: [Link]
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Cheng, C. C., Elslager, E. F., et al. (1984). Pyrazole derivatives. 5. Synthesis and antineoplastic activity of 3-(2-chloroethyl)-3,4-dihydro-4-oxopyrazolo[5,1-d]-1,2,3, 5-tetrazine-8-carboxamide and related compounds. Journal of Medicinal Chemistry, 27(4), 539-541. Available from: [Link]
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Lellek, V., Chen, C. Y., et al. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Synlett, 29(08), 1071-1075. Available from: [Link]
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